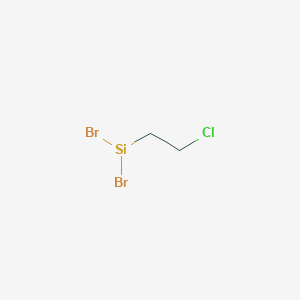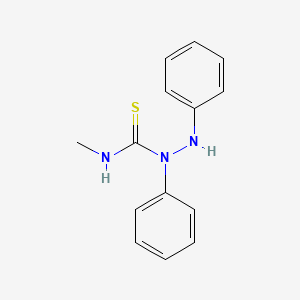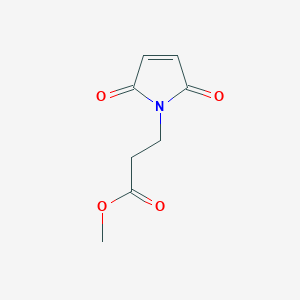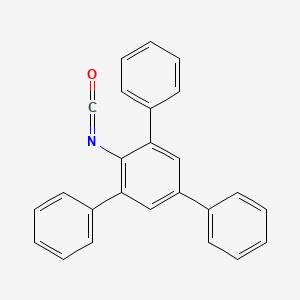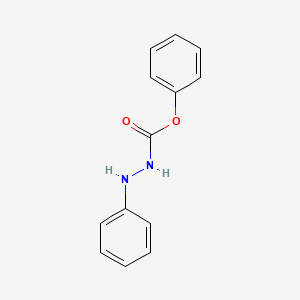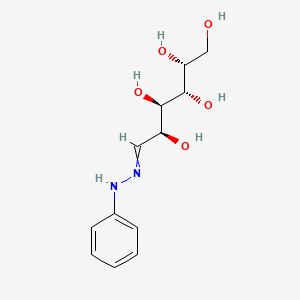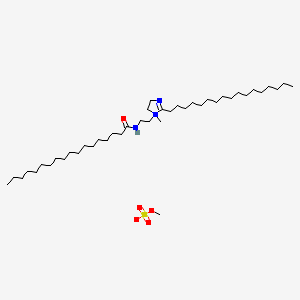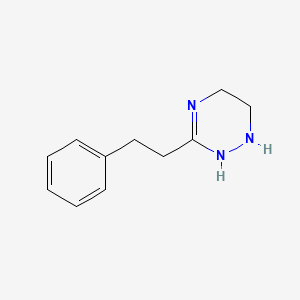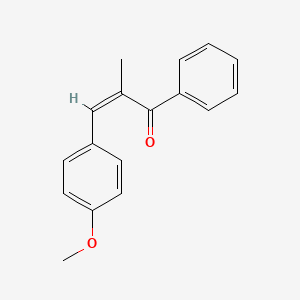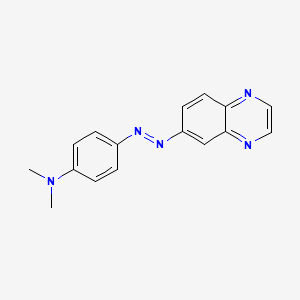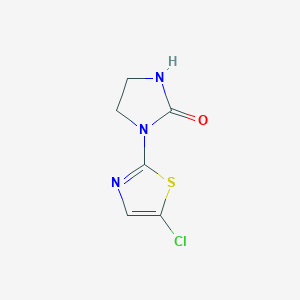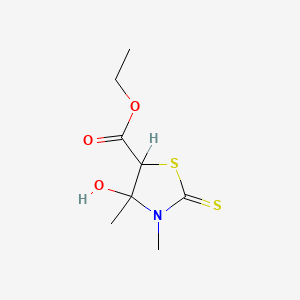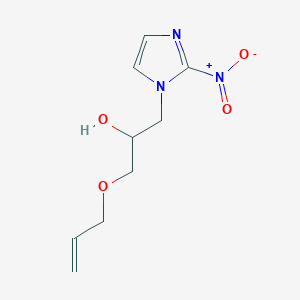
alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications, particularly in the field of medicinal chemistry. This compound features an allyloxy group attached to a methyl group, which is further connected to a 2-nitroimidazole ring and an ethanol moiety. The unique structure of this compound makes it a subject of interest for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Allyloxy Intermediate: The allyloxy group is introduced through a reaction between an allyl halide and a suitable nucleophile, such as an alcohol or an amine.
Nitroimidazole Ring Formation: The nitroimidazole ring is synthesized by nitration of an imidazole precursor, followed by subsequent functional group modifications.
Coupling Reaction: The allyloxy intermediate is then coupled with the nitroimidazole ring through a series of reactions, including alkylation and reduction steps.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: It is investigated for its potential use in drug development, particularly for treating infections caused by anaerobic bacteria and protozoa.
Industry: The compound finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol involves its interaction with molecular targets and pathways within biological systems. The nitro group is typically reduced to form reactive intermediates, which can interact with DNA and other cellular components, leading to the inhibition of nucleic acid synthesis and cell death. The compound’s unique structure allows it to selectively target specific enzymes and pathways, making it effective against certain microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications in treating infections.
Ornidazole: A nitroimidazole used for its antiparasitic properties.
Uniqueness
Alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol is unique due to its allyloxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and selectivity compared to other nitroimidazoles, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
21787-89-3 |
|---|---|
Molekularformel |
C9H13N3O4 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
1-(2-nitroimidazol-1-yl)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C9H13N3O4/c1-2-5-16-7-8(13)6-11-4-3-10-9(11)12(14)15/h2-4,8,13H,1,5-7H2 |
InChI-Schlüssel |
ZGENSUYRNWPOET-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC(CN1C=CN=C1[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


